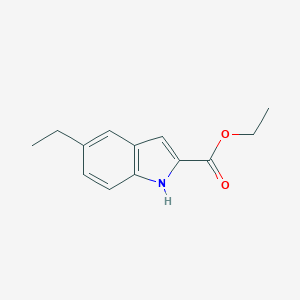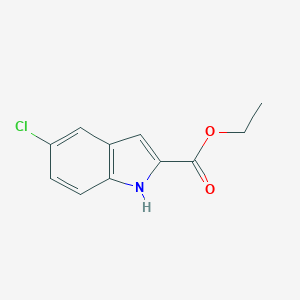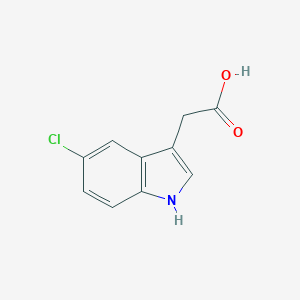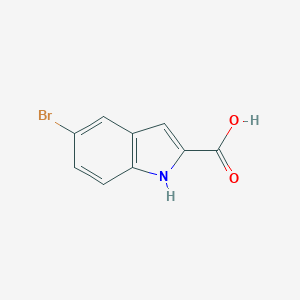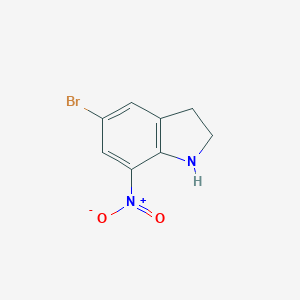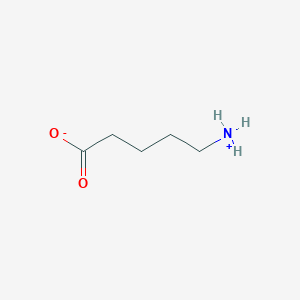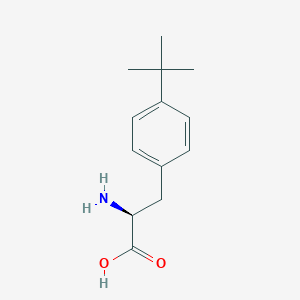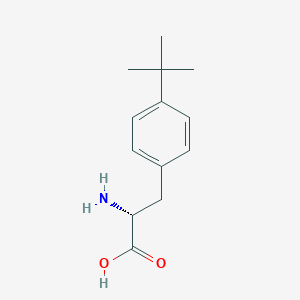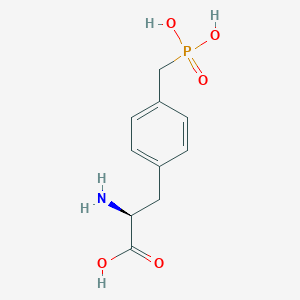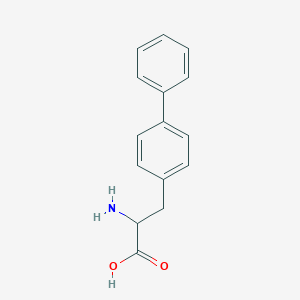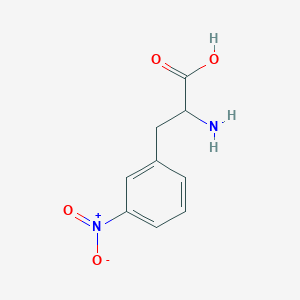
(S)-2-氨基-3-(3-硝基苯基)丙酸
描述
(S)-2-amino-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylalanine, where the phenyl group is substituted with a nitro group at the meta position
科学研究应用
(S)-2-amino-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of (S)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-L-phenylalanine, is the dehydrogenase enzyme . This enzyme plays a crucial role in the oxidation reactions that transform nutrients into energy, a fundamental process in living organisms.
Mode of Action
3-Nitro-L-phenylalanine interacts with its target, the dehydrogenase enzyme, by inhibiting its function . Additionally, the nitro group on 3-Nitro-L-phenylalanine interacts with guanine, which prevents it from forming hydrogen bonds and stabilizing its structure . This destabilizes DNA structures and leads to cell death .
Biochemical Pathways
The inhibition of the dehydrogenase enzyme by 3-Nitro-L-phenylalanine affects the biochemical pathways involved in energy production. By inhibiting the production of fatty acids and aldehydes, the compound disrupts the normal functioning of these pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .
Result of Action
The result of the action of 3-Nitro-L-phenylalanine is the inhibition of the growth of cancer cells . By interacting with the dehydrogenase enzyme and inhibiting the production of fatty acids and aldehydes, the compound disrupts the energy production in these cells, leading to their death .
Action Environment
The action, efficacy, and stability of (S)-2-amino-3-(3-nitrophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C for long-term use
生化分析
Biochemical Properties
3-Nitro-L-phenylalanine is involved in various biochemical reactions. It is a key player in the phenylpropanoid pathway, which is responsible for the synthesis of flavones . The enzymes phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) are crucial in this pathway . PAL catalyzes the conversion of phenylalanine to ammonia and trans-cinnamic acid, while C4H is involved in the hydroxylation of cinnamic acid .
Cellular Effects
It is known that high levels of phenylalanine can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis
Molecular Mechanism
It is known that phenylalanine and its derivatives can inhibit the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine . This could potentially explain the molecular mechanism of 3-Nitro-L-phenylalanine.
Temporal Effects in Laboratory Settings
It is known that phenylalanine and its derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that high levels of phenylalanine can cause neurological deficits in murine models of phenylketonuria .
Metabolic Pathways
3-Nitro-L-phenylalanine is involved in the phenylpropanoid pathway, which is responsible for the synthesis of flavones . This pathway involves several enzymes, including phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .
Transport and Distribution
It is known that phenylalanine and its derivatives are transported across the blood-brain barrier via the large neutral amino acid transporter (LNAAT) .
Subcellular Localization
It is known that phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, is localized in both the cytosol and the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(3-nitrophenyl)propanoic acid typically involves the nitration of (S)-phenylalanine. The process begins with the protection of the amino group of (S)-phenylalanine, followed by nitration using a nitrating agent such as nitric acid in the presence of sulfuric acid. After nitration, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of (S)-2-amino-3-(3-nitrophenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
化学反应分析
Types of Reactions
(S)-2-amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form (S)-2-amino-3-(3-aminophenyl)propanoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Reduction: (S)-2-amino-3-(3-aminophenyl)propanoic acid.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- (S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (S)-2-amino-3-(2-nitrophenyl)propanoic acid
- (S)-2-amino-3-(3-aminophenyl)propanoic acid
Uniqueness
(S)-2-amino-3-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group allows for specific interactions with enzymes and receptors, distinguishing it from other nitrophenyl derivatives.
属性
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313707 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-74-0 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


